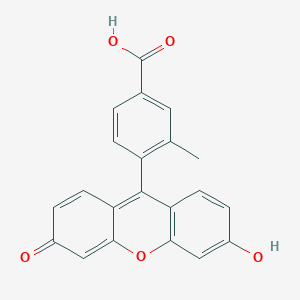
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- is a complex organic compound with the molecular formula C20H12O5 It is a derivative of benzoic acid and xanthene, characterized by the presence of a hydroxy group and a methyl group on the xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid by reacting an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to introduce the methyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but lacks the methyl group at the 3-position.
Fluorescein: A well-known dye with a similar xanthene core but different functional groups.
Rhodamine: Another xanthene-based dye with distinct chemical properties.
Uniqueness
The presence of both a hydroxy group and a methyl group in benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- imparts unique chemical and physical properties.
Propiedades
Número CAS |
876752-68-0 |
|---|---|
Fórmula molecular |
C21H14O5 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-(3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C21H14O5/c1-11-8-12(21(24)25)2-5-15(11)20-16-6-3-13(22)9-18(16)26-19-10-14(23)4-7-17(19)20/h2-10,22H,1H3,(H,24,25) |
Clave InChI |
LSGSZLWNOYFOPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
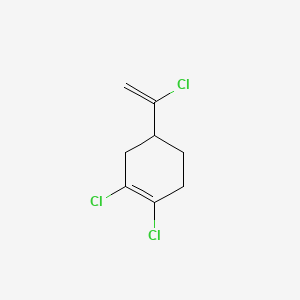
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
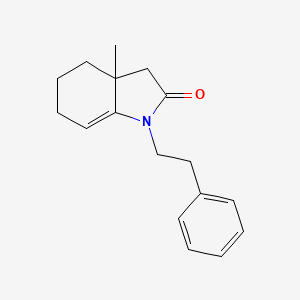
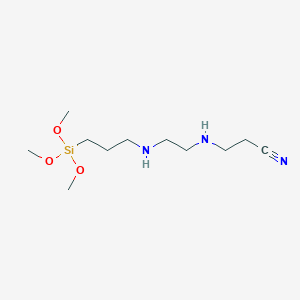
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
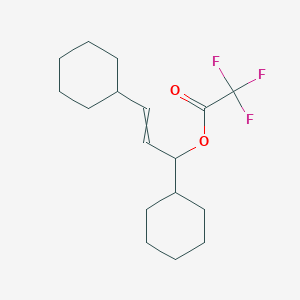
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
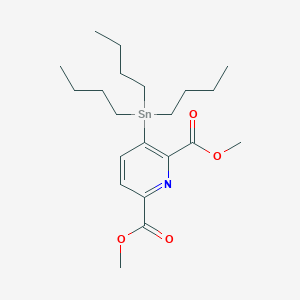
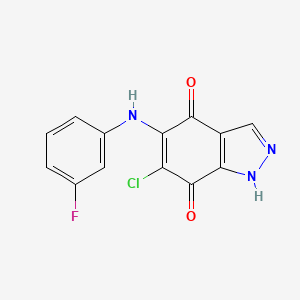
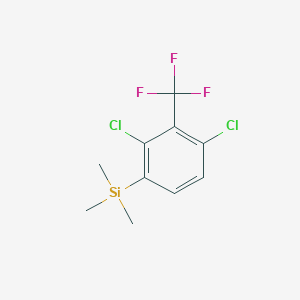
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
